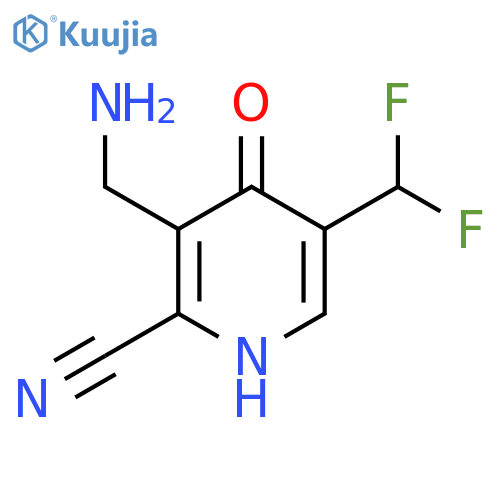Cas no 1804492-82-7 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine)

1804492-82-7 structure
商品名:3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine
CAS番号:1804492-82-7
MF:C8H7F2N3O
メガワット:199.157488107681
CID:4875100
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine
-
- インチ: 1S/C8H7F2N3O/c9-8(10)5-3-13-6(2-12)4(1-11)7(5)14/h3,8H,1,11H2,(H,13,14)
- InChIKey: UVMGHVZAYHZMOO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CNC(C#N)=C(CN)C1=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 78.9
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043463-1g |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine |
1804492-82-7 | 97% | 1g |
$1,519.80 | 2022-04-02 |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
1804492-82-7 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine) 関連製品
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
